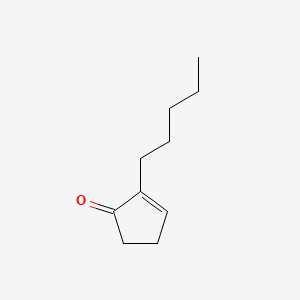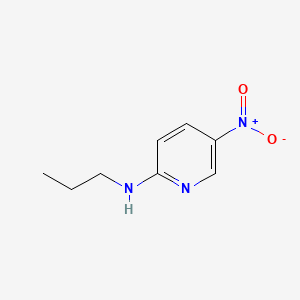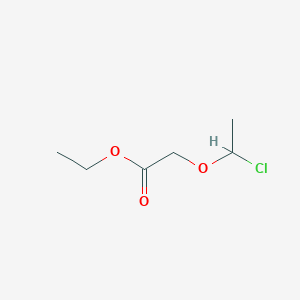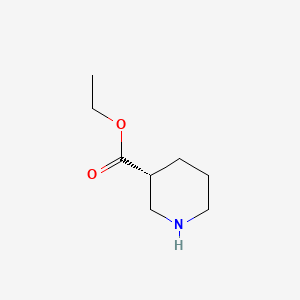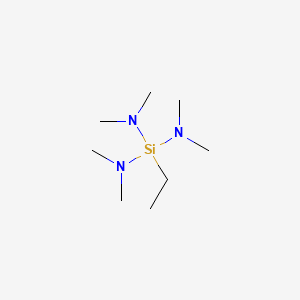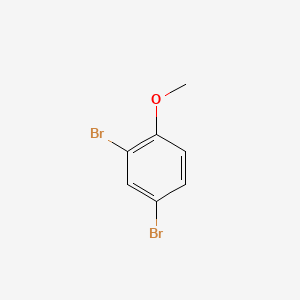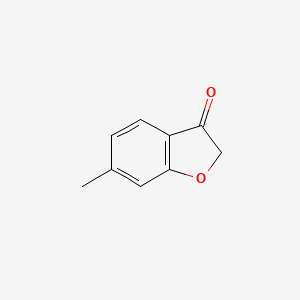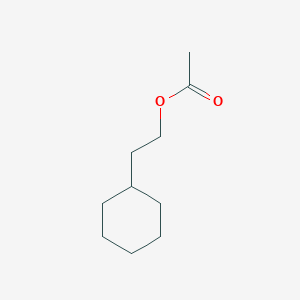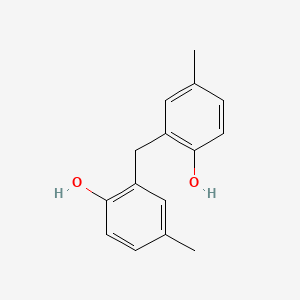
Phenol, 2,2'-methylenebis[4-methyl-
Vue d'ensemble
Description
Phenol, 2,2'-methylenebis[4-methyl- (MBP) is an organic compound which is used in various applications in scientific research, lab experiments, and industry. It is a versatile and useful compound that has many advantages and limitations.
Applications De Recherche Scientifique
Application in Organic Electroluminescent Devices
Scientific Field
Organic Electronics
Summary of Application
2,2’-Methylenebis(4-methylphenol) is used in the preparation of bicyclic metal platinum (II) complexes with pyridazine derivative ligands. These complexes have applications in organic electroluminescent devices .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the synthesis of the platinum (II) complexes using 2,2’-Methylenebis(4-methylphenol) as a starting material.
Results or Outcomes
The outcomes of this application are not specified in the source. However, the use of these complexes in organic electroluminescent devices suggests potential improvements in device performance.
Application in Hydroxyalkylation of p-Cresol
Scientific Field
Organic Chemistry
Summary of Application
2,2’-Methylenebis(4-methylphenol) is produced as a result of the hydroxyalkylation of p-cresol .
Methods of Application
The hydroxyalkylation of p-cresol to 2,2’-Methylenebis(4-methylphenol) is catalyzed by Sn/Si-MCM-41. At equal levels of Sn loading, Sn/Si-MCM-41 prepared by direct hydrothermal synthesis showed higher activity than Sn-impregnated Si-MCM-41 .
Results or Outcomes
Sn/Si-MCM-41 has exhibited an excellent catalytic activity [70% product yield with 88% selectivity to 2,2’-methylenebis(4-methylphenol)] for the selective hydroxyalkylation of p-cresol .
Application as an Antioxidant in Biodiesel
Scientific Field
Renewable Energy
Summary of Application
2,2’-Methylenebis(4-methylphenol) may be used as an antioxidant which shows a higher oxidation stability in distilled biodiesel .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the addition of 2,2’-Methylenebis(4-methylphenol) to biodiesel to improve its oxidation stability.
Results or Outcomes
The outcomes of this application are not specified in the source. However, the use of 2,2’-Methylenebis(4-methylphenol) as an antioxidant suggests potential improvements in the stability and shelf-life of biodiesel .
Application in Rubber Industry
Scientific Field
Polymer Science
Summary of Application
2,2’-Methylenebis(4-methylphenol) may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the incorporation of 2,2’-Methylenebis(4-methylphenol) into the BIIR matrix during the cross-linking process.
Results or Outcomes
The outcomes of this application are not specified in the source. However, the use of 2,2’-Methylenebis(4-methylphenol) in this context suggests potential improvements in the thermo-reversibility of the cross-linked BIIR .
Application in Polymerization of Methyl Methacrylate and n-Butyl Acrylate
Scientific Field
Polymer Chemistry
Summary of Application
Bimetallic aluminum complex [Al(mbmp)Me]2 chelating 2,2’-methylenebis(6-tert-butyl-4-methylphenol) (mbmpH2) was synthesized and utilized as a powerful Lewis acid for Lewis pair polymerization (LPP) of methyl methacrylate (MMA) and n-butyl acrylate (nBA) .
Methods of Application
The hydrolysis of [Al(mbmp)Me]2 with water resulted in the formation of dimeric hydroxide [(O∼∼CH2∼∼O)AlOH]2 . Combining [Al(mbmp)Me]2 with commercially available Lewis bases, including phosphines and carbenes, afforded frustrated Lewis pairs, which were employed for MMA and nBA polymerization .
Results or Outcomes
MMA was polymerized at 25 °C in toluene in a high-speed manner (TOF = 2400 h −1) by [Al(mbmp)Me]2/PCy3 to give poly(methyl methacrylate) with high molecular weights and narrow molecular weight distributions (Mn = 14,500 g mol −1, Mw/Mn = 1.1) .
Application in the Synthesis of Bimetallic Aluminum Complex
Scientific Field
Inorganic Chemistry
Summary of Application
Bimetallic aluminum complex [Al(mbmp)Me]2 chelating 2,2’-methylenebis(6-tert-butyl-4-methylphenol) (mbmpH2) was synthesized and utilized as a powerful Lewis acid for Lewis pair polymerization (LPP) .
Methods of Application
The hydrolysis of [Al(mbmp)Me]2 with water resulted in the formation of dimeric hydroxide [(O∼∼CH2∼∼O)AlOH]2 . Combining [Al(mbmp)Me]2 with commercially available Lewis bases, including phosphines and carbenes, afforded frustrated Lewis pairs, which were employed for methyl methacrylate (MMA) and n-butyl acrylate (nBA) polymerization .
Propriétés
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYQEHISUMZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062923 | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,2'-methylenebis[4-methyl- | |
CAS RN |
3236-63-3 | |
| Record name | 2,2′-Methylenebis(4-methylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-methylenebis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




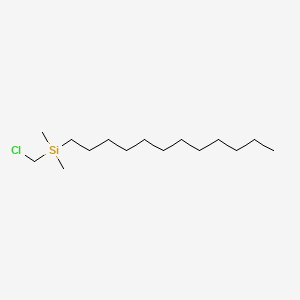
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
